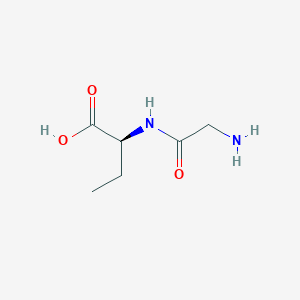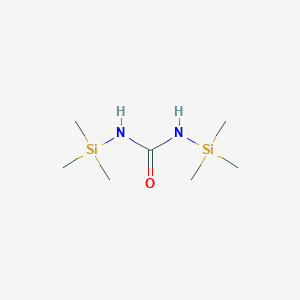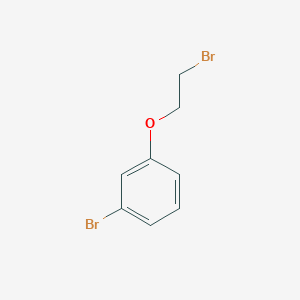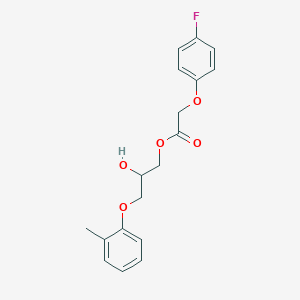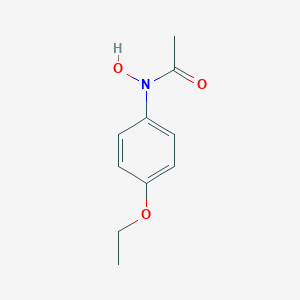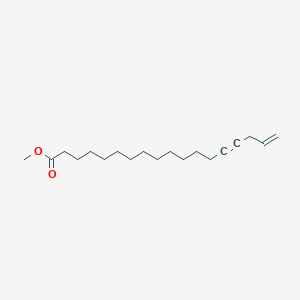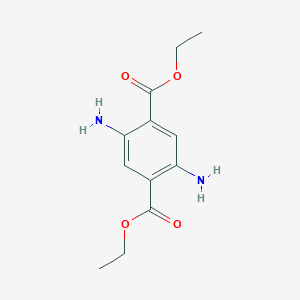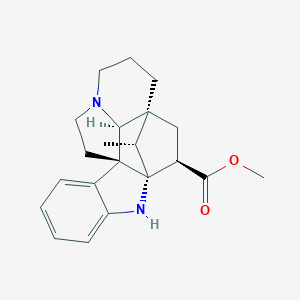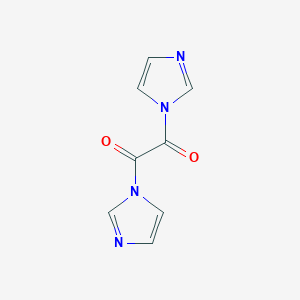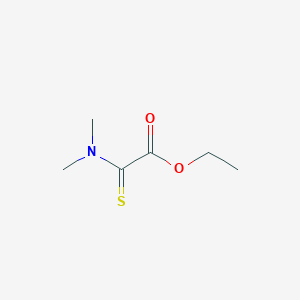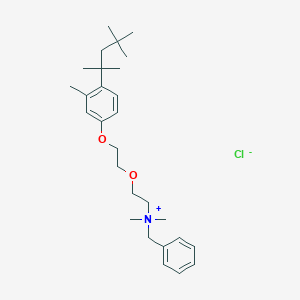
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, also known as DTBTO, is a quaternary ammonium compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is based on its cationic nature. It can interact with negatively charged surfaces and molecules, leading to the formation of micelles and other aggregates. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can also act as a phase transfer catalyst, facilitating the transfer of reactants from one phase to another. These properties make Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride a versatile compound for various applications.
生化和生理效应
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been shown to have low toxicity and biocompatibility, making it suitable for use in biological applications. It has been studied for its antimicrobial and antifungal properties, as well as its ability to disrupt bacterial biofilms. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
实验室实验的优点和局限性
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has several advantages for use in lab experiments. It is a versatile compound that can be used in various applications, and it has low toxicity and biocompatibility. However, its cationic nature can also be a limitation, as it can interact with negatively charged molecules and surfaces, leading to non-specific binding and interference with other assays.
未来方向
There are several future directions for research on Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. Another area of interest is the study of the mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride in various applications, such as drug delivery systems and cancer therapy. Additionally, the development of new applications for Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, such as in environmental remediation and energy storage, is an area of ongoing research.
合成方法
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can be synthesized using various methods such as the reaction between benzyl chloride and dimethylamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. Another method involves the reaction between benzyl chloride and N,N-dimethylethanolamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. These methods have been studied and optimized for their yield and purity.
科学研究应用
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been widely used in scientific research as a cationic surfactant and a phase transfer catalyst. It has been used in the synthesis of nanoparticles, polymers, and other materials. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been used as an emulsifier and a stabilizer in various applications such as drug delivery systems, cosmetics, and food products.
属性
CAS 编号 |
15716-02-6 |
|---|---|
产品名称 |
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride |
分子式 |
C28H44ClNO2 |
分子量 |
462.1 g/mol |
IUPAC 名称 |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
InChI 键 |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
规范 SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
其他 CAS 编号 |
15716-02-6 |
同义词 |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



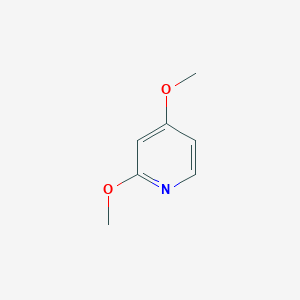
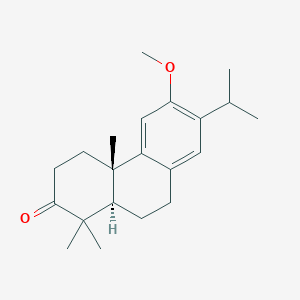
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
